
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMeOxBz and has a molecular formula of C15H11NOF.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole is not fully understood. However, it has been reported that this compound inhibits the activity of acetylcholinesterase by binding to its active site. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. The anti-inflammatory, anti-cancer, and anti-tumor properties of FMeOxBz are believed to be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. FMeOxBz has also been reported to have neuroprotective effects in animal models of Alzheimer's disease by reducing the deposition of amyloid-beta plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole in lab experiments include its high potency and selectivity as an acetylcholinesterase inhibitor, its anti-inflammatory, anti-cancer, and anti-tumor properties, and its neuroprotective effects. However, the limitations of using FMeOxBz in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole. One potential direction is to investigate the potential of FMeOxBz as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another direction is to study the mechanism of action of this compound in more detail to identify its molecular targets and signaling pathways. Additionally, the development of novel analogs of FMeOxBz with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole involves the reaction between 3-fluoroaniline and 2-acetyl-5-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final product. This synthesis method has been reported in various scientific literature and has been used for the preparation of FMeOxBz in the laboratory.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Propiedades
Nombre del producto |
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole |
|---|---|
Fórmula molecular |
C14H10FNO |
Peso molecular |
227.23 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H10FNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3 |
Clave InChI |
LUSIIJFIHNMOLC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)
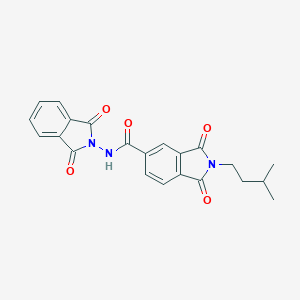
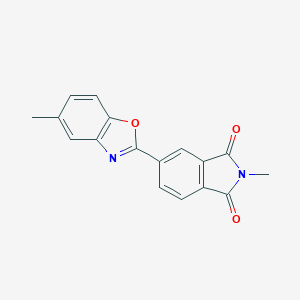
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
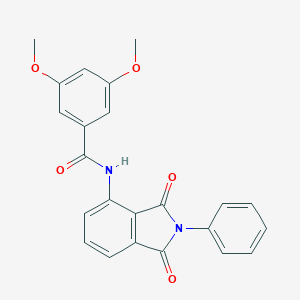
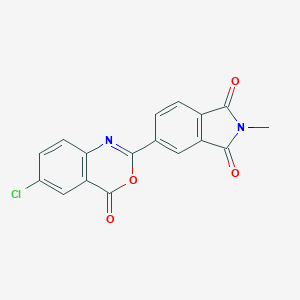
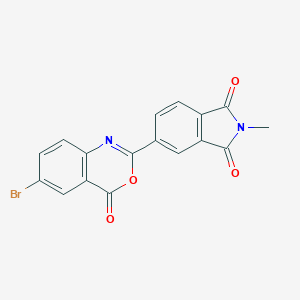
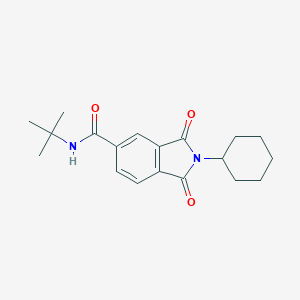
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)